molecular formula C5H7FO2S B2795865 Bicyclo[1.1.1]pentane-1-sulfonyl fluoride CAS No. 2416234-57-4

Bicyclo[1.1.1]pentane-1-sulfonyl fluoride

Cat. No.: B2795865
CAS No.: 2416234-57-4
M. Wt: 150.17
InChI Key: MAYGVGRCMVECMH-UHFFFAOYSA-N
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Description

Bicyclo[111]pentane-1-sulfonyl fluoride is a compound that belongs to the bicyclo[111]pentane family This family of compounds is known for its unique three-dimensional structure, which imparts distinct physicochemical properties Bicyclo[11

Mechanism of Action

Target of Action

Bicyclo[1.1.1]pentane-1-sulfonyl fluoride (BCP-SF) is a derivative of Bicyclo[1.1.1]pentane (BCP), a compound class often used as linear spacer units to enhance pharmacokinetic profiles in modern drug design .

Mode of Action

Bcp derivatives have been known to interact with their targets by mimicking the geometry and substituent exit vectors of a benzene ring . This allows them to confer various beneficial properties compared to their aromatic counterparts .

Biochemical Pathways

Bcp derivatives have been used in a variety of applications, from materials science as molecular rods, molecular rotors, supramolecular linker units, liquid crystals, fret sensors, and metal–organic frameworks . These diverse applications suggest that BCP-SF could potentially interact with a wide range of biochemical pathways.

Pharmacokinetics

Bcp derivatives have been noted for their enhanced solubility, membrane permeability, and reduced metabolic susceptibility . These properties suggest that BCP-SF could potentially have favorable pharmacokinetic properties, enhancing its bioavailability.

Result of Action

Bcp derivatives have been noted for their ability to improve the physicochemical properties of prospective drug candidates . This suggests that BCP-SF could potentially have similar beneficial effects.

Action Environment

The synthesis of bcp derivatives has been achieved under mild reaction conditions, suggesting that they may be stable under a variety of environmental conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bicyclo[1.1.1]pentane-1-sulfonyl fluoride typically involves the functionalization of the bicyclo[1.1.1]pentane core. One common method is the reaction of bicyclo[1.1.1]pentane with sulfonyl fluoride reagents under specific conditions. For example, the reaction can be carried out using a sulfonyl fluoride precursor in the presence of a base, such as triethylamine, at low temperatures to ensure the stability of the intermediate products .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that utilize continuous flow processes. These processes can provide high yields and purity of the final product. For instance, a light-enabled scalable synthesis method has been developed, which involves the reaction of alkyl iodides with propellane under light irradiation . This method is advantageous due to its simplicity and efficiency, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Bicyclo[1.1.1]pentane-1-sulfonyl fluoride undergoes various types of chemical reactions, including:

    Substitution Reactions: The sulfonyl fluoride group can be substituted with other functional groups using nucleophilic reagents.

    Addition Reactions: The bicyclo[1.1.1]pentane core can participate in addition reactions with radicals or electrophiles.

    Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions to yield different products.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include nucleophiles such as amines, alcohols, and thiols. Reaction conditions often involve the use of bases or acids to facilitate the substitution or addition processes. For example, the use of sodium arylsulfinates in the presence of light can generate sulfonyl radicals that react with the bicyclo[1.1.1]pentane core .

Major Products

The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For instance, substitution reactions with amines can yield sulfonamide derivatives, while addition reactions with electrophiles can produce various functionalized bicyclo[1.1.1]pentane derivatives .

Comparison with Similar Compounds

Bicyclo[1.1.1]pentane-1-sulfonyl fluoride can be compared with other similar compounds, such as:

    Bicyclo[1.1.1]pentane Derivatives: These compounds share the same bicyclo[1.1.1]pentane core but differ in the functional groups attached.

    Propellanes: These compounds have a similar three-dimensional structure but differ in the number of carbon atoms and the arrangement of the rings.

The uniqueness of bicyclo[111]pentane-1-sulfonyl fluoride lies in its combination of the bicyclo[11

Properties

IUPAC Name

bicyclo[1.1.1]pentane-1-sulfonyl fluoride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7FO2S/c6-9(7,8)5-1-4(2-5)3-5/h4H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAYGVGRCMVECMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC1(C2)S(=O)(=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7FO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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